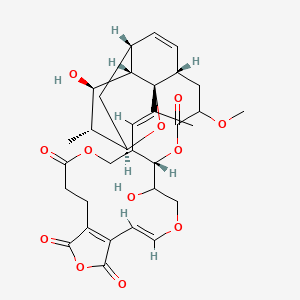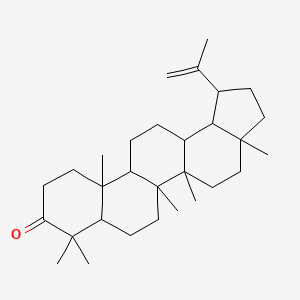
Lupenone
Descripción general
Descripción
Lupenone is a triterpenoid and a metabolite. It is derived from a hydride of a lupane . It is a natural product found in Erythrophleum fordii, Codonopsis lanceolata, and other organisms . It has been found to have therapeutic implications for glioblastoma multiforme and Alzheimer’s amyloid beta pathogenesis .
Synthesis Analysis
Lupenone was evaluated against the E1 spike protein of SFV based on state-of-the-art cheminformatics approaches, including molecular docking, molecular dynamics simulation, and binding free energy calculation . The molecular docking study envisaged major interactions of Lupenone with binding cavity residues involved non-bonded van der Waal’s and Pi-alkyl interactions .Molecular Structure Analysis
Lupenone demonstrated profound binding affinities, evidenced by robust docking scores of -9.54 kcal/mol for 5H08 and -10.59 kcal/mol for 2ZHV . These interactions underscored Lupenone’s eminent therapeutic potential in mitigating glioblastoma and modulating the amyloid beta pathology inherent to Alzheimer’s .Physical And Chemical Properties Analysis
Lupenone has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It has a role as a metabolite and derives from a hydride of a lupane .Aplicaciones Científicas De Investigación
Neuro-Oncological Applications
Lupenone: has shown promise in the treatment of glioblastoma multiforme (GBM) , a highly aggressive brain tumor. Research indicates that Lupenone can target molecular pathways associated with GBM, potentially offering a new approach to therapy .
Neurodegenerative Disease Management
In Alzheimer’s disease, Lupenone has been found to modulate amyloid beta pathology. Its interactions with key protein structures suggest a therapeutic potential for mitigating Alzheimer’s-related neurodegeneration .
Agricultural Biotechnology
Lupenone may play a role in enhancing drought tolerance in crops like Solanum Lycopersicum (tomato). It has been observed to have a strong affinity for the WRKY protein, which is crucial for plant response to drought stress .
Cancer Therapy
There is evidence that Lupenone could help in treating solid tumors. It has been reported to cause the relapse of ascites and solid tumors in vivo, suggesting its potential as an anti-cancer agent .
Anti-Inflammatory Properties
Lupenone has been studied for its ability to attenuate the inflammatory response. It affects the expression of proteins involved in inflammation, which could have implications for treating various inflammatory diseases .
Analytical Chemistry
The compound has been characterized using RP-HPLC techniques, which are essential for understanding its properties and potential applications in various fields of research .
Mecanismo De Acción
Target of Action
Lupenone, a pentacyclic triterpenoid, primarily targets several proteins related to inflammation and neurodegenerative disorders . These include transcription factor p65, NF-kappa-B inhibitor alpha, transcription factor AP-1, NF-kappa-B essential modulator, nuclear factor NF-kappa-B p105 subunit, epidermal growth factor receptor, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways .
Mode of Action
Lupenone interacts with its targets through molecular docking . It has been shown to combine well with MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65 proteins . The docking scores of Lupenone with key protein structures, 5H08 and 2ZHV, were -9.54 kcal/mol and -10.59 kcal/mol respectively, indicating profound binding affinities .
Biochemical Pathways
Lupenone affects several biochemical pathways, including the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways . By interacting with its targets, Lupenone can regulate these pathways, leading to downstream effects such as the reduction of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway .
Pharmacokinetics
Its profound binding affinities and interactions with key protein structures suggest that it may have good bioavailability
Result of Action
Lupenone has been shown to have anti-inflammatory effects . It can significantly reduce the mRNA and protein expressions for pro-inflammatory cytokines and IKKβ, p-p65, and p-IκBα . Moreover, Lupenone inhibited the proliferative activity of HBZY-1 cells at non-cytotoxic concentrations . These results suggest that Lupenone may play an anti-inflammatory role in the treatment of diseases like Diabetic Nephropathy (DN) and Alzheimer’s .
Action Environment
Environmental factors can influence the action of Lupenone. For instance, in the context of plant biology, Lupenone has been shown to increase drought resistance in plants . .
Safety and Hazards
Direcciones Futuras
The findings of the study underscore the therapeutic acumen of Lupenone in addressing the challenges posed by glioblastoma and Alzheimer’s but also lay a strong foundation for its consideration as a leading candidate in future neuro-oncological and neurodegenerative research endeavors . Given the compelling in-silico data, a clarion call is made for its empirical validation in holistic in-vivo settings, potentially pioneering a new therapeutic epoch in both glioblastoma and Alzheimer’s interventions .
Propiedades
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-BHMAJAPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1617-70-5 | |
| Record name | Lupenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lupenone exert its anti-diabetic effects?
A1: Studies suggest that Lupenone improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, Lupenone administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, Lupenone upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []
Q2: What is the role of Lupenone in alleviating renal fibrosis?
A2: Lupenone demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that Lupenone exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. Lupenone treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []
Q3: How does Lupenone protect neuronal cells against methamphetamine-induced apoptosis?
A3: Research indicates that Lupenone protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] Lupenone pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in Lupenone-treated cells. []
Q4: Can Lupenone influence adipogenic differentiation?
A4: Yes, Lupenone isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, Lupenone appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []
Q5: Does Lupenone impact microglial activation and pyroptosis after spinal cord injury?
A5: Lupenone demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, Lupenone effectively reduces microglial pyroptosis. []
Q6: What is the molecular formula and weight of Lupenone?
A6: Lupenone has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.
Q7: What spectroscopic data is available for the characterization of Lupenone?
A7: Lupenone has been characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of Lupenone. [, , , , ]
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of Lupenone. [, , , , ]
- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []
Q8: Is there any information on the material compatibility and stability of Lupenone?
A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of Lupenone-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of Lupenone-containing materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1675415.png)
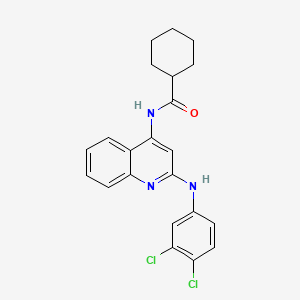
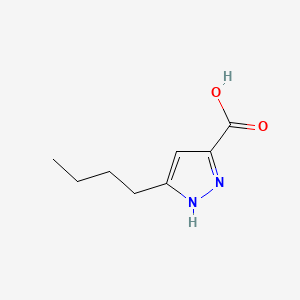
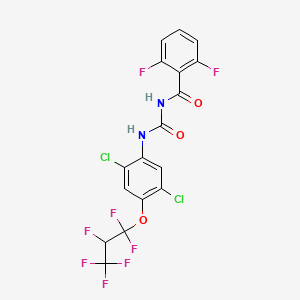
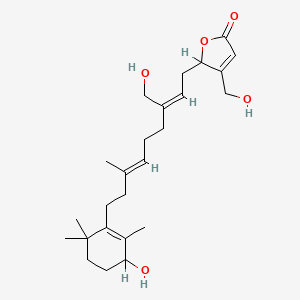
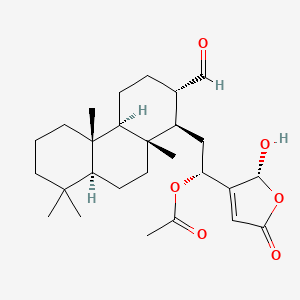


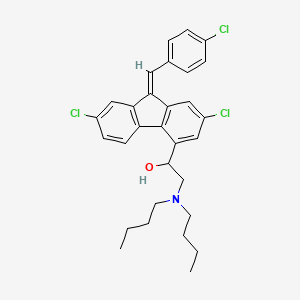
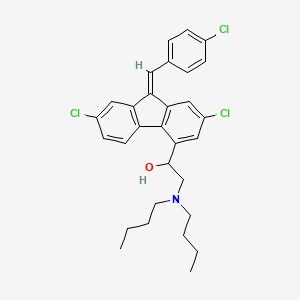
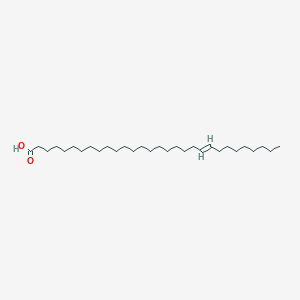

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
